molecular formula C16H15N5O B2908604 N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide CAS No. 1421483-23-9

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide

Cat. No.: B2908604
CAS No.: 1421483-23-9
M. Wt: 293.33
InChI Key: GARUXALIVJQTBO-UHFFFAOYSA-N
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Description

“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide” is a complex organic compound that contains several functional groups. It has a pyrazole ring, a pyrimidine ring, and a phenyl ring, all of which are common structures in many pharmaceutical compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the groups are added. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyrimidine rings are both heterocyclic aromatic rings, meaning they contain atoms other than carbon in the ring and have a delocalized electron cloud. The phenyl group is a common aromatic ring composed solely of carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Both the pyrazole and pyrimidine rings can participate in various chemical reactions, particularly if they are substituted with other groups. The amide group could also be reactive under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the aromatic rings would likely make it relatively stable, while the amide group could allow for hydrogen bonding .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs work by interacting with specific proteins in the body, and the structure of this compound suggests it could potentially interact with a variety of targets .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given its complex structure, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

3-phenyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-15(8-7-13-5-2-1-3-6-13)20-14-11-17-16(18-12-14)21-10-4-9-19-21/h1-6,9-12H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARUXALIVJQTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CN=C(N=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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